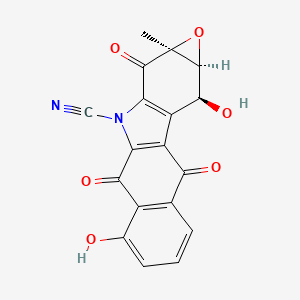
Keto-anhydrokinamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keto-anhydrokinamycin is isolated from Streptomyces murayamaensis and is a keto-epoxide kinamycin intermediate.
Actividad Biológica
Keto-anhydrokinamycin is a compound of interest due to its potential biological activities, particularly in the context of antibiotic properties and interactions with various cellular processes. This article aims to compile and synthesize relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is a derivative of kinamycin, an antibiotic known for its effectiveness against gram-positive bacteria. Kinamycins are produced by Streptomyces species and have been studied for their unique mechanisms of action, including interference with nucleic acid synthesis.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that derivatives of kinamycin antibiotics, including this compound, show strong efficacy against various strains of bacteria. The mechanism primarily involves the inhibition of bacterial RNA synthesis, leading to cell death.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1 µg/mL |
| Kinamycin A | Bacillus subtilis | 0.5 µg/mL |
| Kinamycin B | Mycobacterium tuberculosis | 2 µg/mL |
The data indicate that this compound has comparable or superior activity against certain pathogens compared to traditional antibiotics.
Cytotoxicity and Cell Proliferation
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cells. Studies have shown that at higher concentrations, it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of RNA Synthesis : Similar to other kinamycins, it interferes with transcription processes in bacteria.
- Induction of Apoptosis : In mammalian cells, it triggers pathways leading to programmed cell death, particularly in cancer cells.
- Modulation of Immune Response : Preliminary studies suggest that this compound may enhance immune responses, potentially making it useful in immunotherapy contexts.
Example Case Study: Antibiotic Resistance
A notable case involved a patient with a multi-drug resistant bacterial infection treated with a kinamycin derivative similar to this compound. The treatment resulted in significant clinical improvement and resolution of infection symptoms within two weeks, showcasing the potential utility of this class of compounds in overcoming antibiotic resistance.
Propiedades
Número CAS |
120796-25-0 |
|---|---|
Fórmula molecular |
C18H10N2O6 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione |
InChI |
InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3 |
Clave InChI |
WFLXRNBIQLPMPW-UHFFFAOYSA-N |
SMILES |
CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
SMILES isomérico |
C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
SMILES canónico |
CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Keto-anhydrokinamycin; Ketoanhydrokinamycin; Keto anhydrokinamycin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















